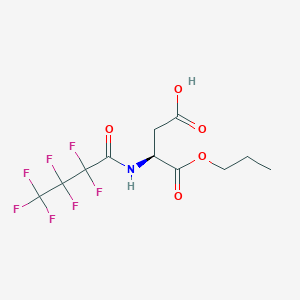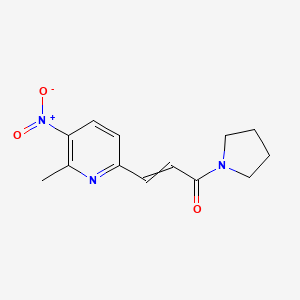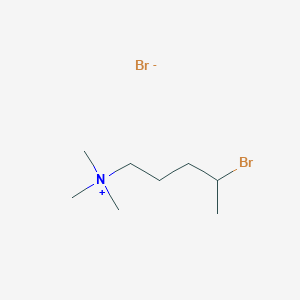
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is an organic compound that features a unique structure combining a phenylethyl group with a dithiazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves the reaction of a phenylethylamine derivative with a suitable sulfur donor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazolidinone ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the dithiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include oxidative stress response, signal transduction, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethylamine derivatives: These compounds share the phenylethyl group but differ in their additional functional groups and overall structure.
Dithiazolidinone derivatives: Compounds with similar dithiazolidinone rings but different substituents.
Uniqueness
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is unique due to its combination of a phenylethyl group with a dithiazolidinone ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89570-22-9 |
|---|---|
Formule moléculaire |
C10H9NOS3 |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
4-(1-phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C10H9NOS3/c1-7(8-5-3-2-4-6-8)11-9(12)14-15-10(11)13/h2-7H,1H3 |
Clé InChI |
SRNOCRDXVFQCTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2C(=O)SSC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


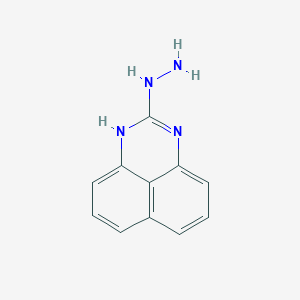
![2,5-Bis[(propan-2-yl)oxy]oxolane](/img/structure/B14380571.png)

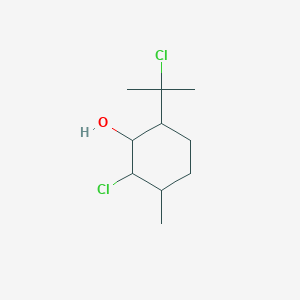

![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
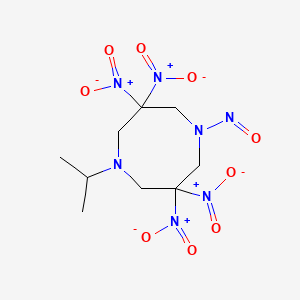

![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
